3-Fluoro-2-nitrobenzoic acid
Overview
Description
3-Fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It falls under the category of organic acids and is commonly used as an intermediate in organic synthesis and pharmaceutical research processes .
Synthesis Analysis
The synthesis of this compound involves introducing a fluorine atom at the 3-position and a nitro group at the 2-position of the benzoic acid ring. Various synthetic routes exist, including electrophilic aromatic substitution reactions. .
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-nitrobenzoic acid consists of a benzene ring with a carboxylic acid group (COOH) at the 3-position, a fluorine atom (F) at the 3-position, and a nitro group (NO2) at the 2-position. The arrangement of atoms and their connectivity plays a crucial role in its chemical properties and reactivity .
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution (EAS) : The fluorine and nitro groups make the benzene ring susceptible to EAS reactions. For instance, it can undergo halogenation, nitration, or Friedel-Crafts acylation reactions . Reduction : The nitro group can be reduced to an amino group (NH2) using reducing agents like iron and hydrochloric acid. This transformation opens up possibilities for further functionalization .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Phenotypic Screening
3-Fluoro-2-nitrobenzoic acid is used in the synthesis and phenotypic screening of chemical libraries. For instance, Miller and Mitchison (2004) describe its use in the synthesis of a guanine-mimetic library, demonstrating its role in the creation of diverse chemical compounds for biological testing and screening (Miller & Mitchison, 2004).
High-Performance Liquid Chromatography
This compound also plays a role in high-performance liquid chromatography for the sensitive detection of amino acids, as explored by Watanabe and Imai (1981). They utilized a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a labeling reagent, highlighting the utility of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).
Building Block in Solid-Phase Synthesis
Křupková et al. (2013) investigated 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-Fluoro-2-nitrobenzoic acid, as a multireactive building block in solid-phase synthesis. This demonstrates the versatility of such compounds in synthesizing a range of heterocyclic scaffolds, which are crucial in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).
Synthesis of β-turn Peptidomimetics
Jiang and Burgess (2002) explored the use of various 2-fluoro-5-nitrobenzoic acids, including derivatives of 3-Fluoro-2-nitrobenzoic acid, in the solid-phase syntheses of β-turn peptidomimetics. Their research demonstrates how these compounds can be integral in the development of complex molecular structures that mimic peptide bonds, potentially useful in therapeutic applications (Jiang & Burgess, 2002).
Solid-Phase Synthesis of Benzimidazoles
In the field of organic chemistry, 4-fluoro-3-nitrobenzoic acid, a close relative to 3-Fluoro-2-nitrobenzoic acid, has been used for the solid-phase synthesis of benzimidazoles. This application, as studied by Kilburn, Lau, and Jones (2000), illustrates the compound's role in creating complex organic structures, which are significant in pharmaceutical development (Kilburn, Lau & Jones, 2000).
Synthesis of Polymorphic Forms
Dash, Singh, and Thakur (2019) utilized a structural landscape approach to identify and characterize new polymorphs of 4-nitrobenzoic acid, a similar compound to 3-Fluoro-2-nitrobenzoic acid. This research underscores the importance of such compounds in understanding and creating different polymorphic forms of chemicals, which is crucial in drug formulation and development (Dash, Singh & Thakur, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGONJAUUOWYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596451 | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitrobenzoic acid | |
CAS RN |
1000339-51-4 | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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